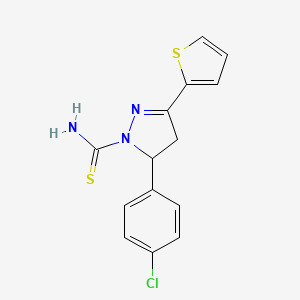

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a chlorophenyl group at position 5 and a thiophene moiety at position 2. Its synthesis via a green method using deep eutectic solvents achieved a 73% yield, with a melting point of 110–119°C . Spectral data confirm its structure: IR bands at 3394 cm⁻¹ (NH₂) and 1273 cm⁻¹ (C=S), ¹H NMR signals for aromatic protons (δ 7.13–7.77), and a molecular ion peak at m/z 321 in MS analysis . The compound’s core pyrazoline-carbothioamide scaffold is associated with diverse bioactivities, including anticancer and antimicrobial effects, as observed in structural analogs .

Properties

Molecular Formula |

C14H12ClN3S2 |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |

InChI |

InChI=1S/C14H12ClN3S2/c15-10-5-3-9(4-6-10)12-8-11(13-2-1-7-20-13)17-18(12)14(16)19/h1-7,12H,8H2,(H2,16,19) |

InChI Key |

JVXISXSBTWERJA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde, thiophene-2-carboxylic acid hydrazide, and carbon disulfide under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide possess activity against various bacterial strains. A recent study evaluated the antibacterial effects of thiophene-linked pyrazoles, highlighting their potential as therapeutic agents against resistant bacterial strains .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial for the development of anti-inflammatory drugs. Molecular docking studies indicated favorable interactions with the enzyme, suggesting a pathway for further optimization and development .

Case Study: Synthesis and Evaluation

A study synthesized several pyrazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their antimicrobial efficacy, revealing that certain derivatives exhibited promising results compared to standard antibiotics .

Organic Synthesis

Synthesis of Functionalized Compounds

The compound serves as a precursor in the synthesis of various functionalized thiophene-based pyrazole amides. Different catalytic approaches have been employed to enhance yield and selectivity in reactions involving this compound. For example, a study reported multiple synthetic protocols yielding different derivatives with varying biological activities .

| Synthesis Protocol | Yield (%) | Catalyst Used |

|---|---|---|

| Protocol A | 12 | TiCl₄ |

| Protocol B | 25 | DMAP |

| Protocol C | 30 | None |

Material Science

Nonlinear Optical Properties

The structural features of this compound make it suitable for applications in nonlinear optics. The compound was studied for its potential use in optical devices due to its ability to exhibit nonlinear optical responses under certain conditions .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The physicochemical and biological properties of pyrazoline-carbothioamides are highly dependent on substituents. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Pyrazoline-Carbothioamide Derivatives

Key Observations:

- Substituent Effects on Melting Points : The sulfamoyl and methoxy groups in 27b contribute to a higher melting point (236–238°C) compared to the target compound (110–119°C), likely due to enhanced hydrogen bonding and molecular rigidity .

- Bioactivity Modulation : Replacement of the 4-chlorophenyl group with a 4-hydroxyphenyl group (TTg) significantly improves antidepressant activity, reducing immobility time by ~62% in rodent models . Conversely, fluorophenyl and trimethoxythiophenyl substituents (¹b) enhance anticancer potency, highlighting the role of electron-withdrawing groups in cellular uptake or target binding .

Anticancer Activity:

- The target compound’s thiophene and chlorophenyl motifs are conserved in active analogs. For example, compound 8 () with a thiophene and methylthiazole group inhibits HEPG-2 and HCT-116 cancer cells, suggesting the thiophene moiety’s critical role in intercalation or enzyme inhibition .

- Derivative ¹b (IC₅₀ = 6.78 µM against HepG-2) outperforms cisplatin (IC₅₀ = 29.48 µM), with mechanistic studies linking its activity to G2/M cell cycle arrest and apoptosis via caspase-3 activation . The absence of trimethoxy groups in the target compound may explain its lower reported potency, though direct comparisons require further testing.

Antimicrobial and Antidepressant Activity:

- TTg’s 4-hydroxyphenyl group enhances serotonin/norepinephrine reuptake inhibition, a proposed mechanism for its antidepressant efficacy .

- Chlorophenyl-containing derivatives (e.g., ) exhibit antimicrobial activity, likely due to improved membrane penetration from the lipophilic Cl substituent .

Biological Activity

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This compound belongs to the pyrazole family, which has been extensively studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 321.86 g/mol. The structure includes a thiophene ring and a chlorophenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.86 g/mol |

| Density | 1.478 mg/m³ |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays revealed that certain pyrazole derivatives can inhibit the growth of phytopathogenic fungi, suggesting potential applications in agriculture .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, compounds related to this structure have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6, indicating their utility in treating inflammatory diseases .

Case Studies

- Antiviral Activity : A study focused on pyrazoline derivatives identified 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole as a candidate with antiviral properties against West Nile Virus (WNV). The mechanism was linked to the inhibition of viral RNA synthesis, highlighting its potential as an antiviral agent .

- Anticancer Properties : Another investigation explored the anticancer effects of pyrazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

Answer:

The synthesis typically involves multi-step reactions starting with the condensation of 4-chlorophenyl hydrazine and thiophene-2-carbaldehyde to form a pyrazoline intermediate. Subsequent carbothioamide functionalization is achieved via treatment with thiourea under acidic conditions. Critical parameters include:

- Solvent selection : Ethanol or DMF is preferred for high yield and purity .

- Temperature control : Reflux conditions (~80–100°C) ensure efficient cyclization .

- Purification : Recrystallization from DMF or ethanol yields pure crystals, validated via TLC and NMR .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

A combination of NMR (¹H, ¹³C, and DEPT-135), FT-IR , and UV-Vis spectroscopy is critical:

- ¹H NMR : Identifies protons on the pyrazole ring (δ 3.5–4.5 ppm for diastereotopic protons) and thiophene substituents (δ 7.0–7.5 ppm) .

- FT-IR : Confirms the carbothioamide group (C=S stretch at ~1200–1250 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- UV-Vis : Reveals π→π* transitions in aromatic systems (λmax ~260–300 nm) .

Advanced: How do computational methods like DFT enhance understanding of this compound’s electronic properties?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Molecular geometry : Optimized bond lengths and angles correlate with X-ray crystallography data (e.g., pyrazole ring puckering) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) predict reactivity and charge transfer interactions .

- Electrostatic Potential (ESP) Maps : Highlight nucleophilic/electrophilic regions, aiding in predicting biological target interactions .

Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Answer:

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : N–H⋯S and N–H⋯N interactions stabilize the lattice (e.g., N–H⋯S bond length ~3.2 Å) .

- π–π stacking : Thiophene and chlorophenyl rings exhibit face-to-face interactions (distance ~3.6 Å) .

- Halogen interactions : C–Cl⋯π contacts contribute to dense packing, enhancing thermal stability .

Advanced: How do substituent variations (e.g., Cl vs. F) impact biological activity in pyrazole-carbothioamide derivatives?

Answer:

Comparative studies show:

- Electron-withdrawing groups (Cl) : Enhance binding to enzyme active sites (e.g., COX-2 inhibition via hydrophobic interactions) .

- Fluorine substitution : Increases metabolic stability but reduces π-stacking efficiency due to smaller atomic radius .

- Thiophene vs. phenyl : Thiophene’s sulfur atom improves solubility and hydrogen-bonding capacity, critical for membrane permeability .

Basic: What are the key challenges in optimizing reaction yields for this compound?

Answer:

Common challenges include:

- Byproduct formation : Competing thiourea dimerization requires strict stoichiometric control (1:1 molar ratio) .

- Stereoselectivity : Racemic mixtures form during pyrazoline ring closure; chiral auxiliaries or catalysts may improve enantiomeric excess .

- Purification : Carbothioamide’s polarity complicates column chromatography; recrystallization is preferred .

Advanced: How can Hirshfeld surface analysis elucidate intermolecular interactions in crystallographic studies?

Answer:

Hirshfeld analysis quantifies contact contributions:

- dₙₒᵣₘ surfaces : Visualize close contacts (e.g., H⋯Cl interactions account for ~15% of total surface area) .

- Fingerprint plots : Distinguish H-bonding (sharp spikes at de + di ~2.8 Å) from van der Waals interactions (broad regions) .

- Crystal voids : Identify solvent-accessible regions (e.g., ~5% void volume in DMF-solvated crystals) .

Advanced: What mechanistic insights explain the compound’s potential antitumor activity?

Answer:

In silico docking (e.g., AutoDock Vina) and enzymatic assays suggest:

- Topoisomerase II inhibition : Carbothioamide’s sulfur binds to Mg²⁺ ions in the ATP-binding pocket (ΔG ~−8.5 kcal/mol) .

- Apoptosis induction : ROS generation via thiophene-mediated electron transfer disrupts mitochondrial membranes .

- Cytotoxicity selectivity : Chlorophenyl enhances lipophilicity (logP ~3.5), improving tumor cell uptake over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.